![molecular formula C7H12N2O B2470346 3-Butyl-1,2-oxazol-5-amine CAS No. 95199-93-2](/img/structure/B2470346.png)
3-Butyl-1,2-oxazol-5-amine
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Overview
Description
3-Butyl-1,2-oxazol-5-amine is a chemical compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Butyl-1,2-oxazol-5-amine include its molecular weight, density, melting point, boiling point, structure, and formula .Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, serve as valuable intermediates in drug synthesis. Researchers have harnessed their potential to create novel chemical entities with therapeutic benefits. These compounds exhibit a wide range of biological activities, making them attractive candidates for drug development .
Antimicrobial Properties
The substitution pattern in oxazole derivatives significantly influences their antimicrobial activity. Studies have explored the antibacterial potential of 3-Butyl-1,2-oxazol-5-amine against various pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Applications
Oxazole derivatives have demonstrated promising anticancer properties. Researchers investigate their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. 3-Butyl-1,2-oxazol-5-amine may play a role in this context .
Anti-inflammatory Potential
Inflammation is a key factor in various diseases. Some oxazole derivatives, including 3-Butyl-1,2-oxazol-5-amine, exhibit anti-inflammatory effects. Understanding their mechanisms of action can contribute to the development of anti-inflammatory drugs .
Antidiabetic and Antiobesity Effects
Researchers have investigated oxazole derivatives for their potential in managing diabetes and obesity. These compounds may modulate glucose metabolism, insulin sensitivity, and lipid homeostasis .
Antioxidant Activity
Oxazole derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. 3-Butyl-1,2-oxazol-5-amine might contribute to cellular protection against free radicals .
Polymerization Abilities
Combining oxazol-5-ones with other functional groups can lead to interesting materials. For instance, fluorescent thiophenyl-containing oxazol-5-one fluorophores have been synthesized, potentially finding applications in materials science and optoelectronics .
Regioselective Cycloaddition
Recent advancements include regioselective cycloaddition reactions activated by visible light. These strategies allow the synthesis of oxazoline compounds, which have diverse applications in organic synthesis and materials chemistry .
Future Directions
properties
IUPAC Name |
3-butyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWTTNPKXVXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1,2-oxazol-5-amine |
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